

Mass Spectrometry of (R)-2-Bromobutanoic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: (R)-2-Bromobutanoic acid

Cat. No.: B027810

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Introduction

(R)-2-Bromobutanoic acid, a chiral halogenated carboxylic acid, and its enantiomer are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The stereochemistry at the C2 position is often crucial for the biological activity and therapeutic efficacy of the final product. Consequently, robust analytical methods are required to control and verify the enantiomeric purity of **(R)-2-bromobutanoic acid** and its derivatives. Mass spectrometry (MS), coupled with chromatographic techniques, offers a powerful tool for the structural elucidation and chiral analysis of this compound. This guide provides a comprehensive overview of the mass spectrometric behavior of 2-bromobutanoic acid, with a focus on techniques for enantiomeric differentiation.

Electron Ionization Mass Spectrometry of 2-Bromobutanoic Acid

Electron ionization (EI) is a common technique for the mass analysis of volatile and thermally stable compounds. The EI mass spectrum of 2-bromobutanoic acid is characterized by the presence of isotopic peaks for bromine-containing fragments, owing to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio.

Quantitative Mass Spectral Data

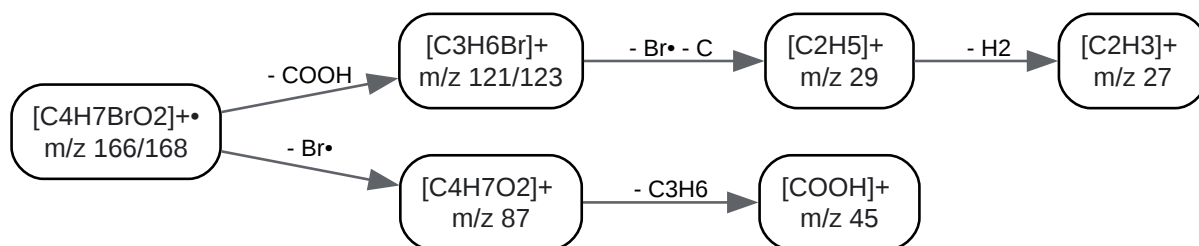
The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization mass spectrum of racemic 2-bromobutanoic acid.

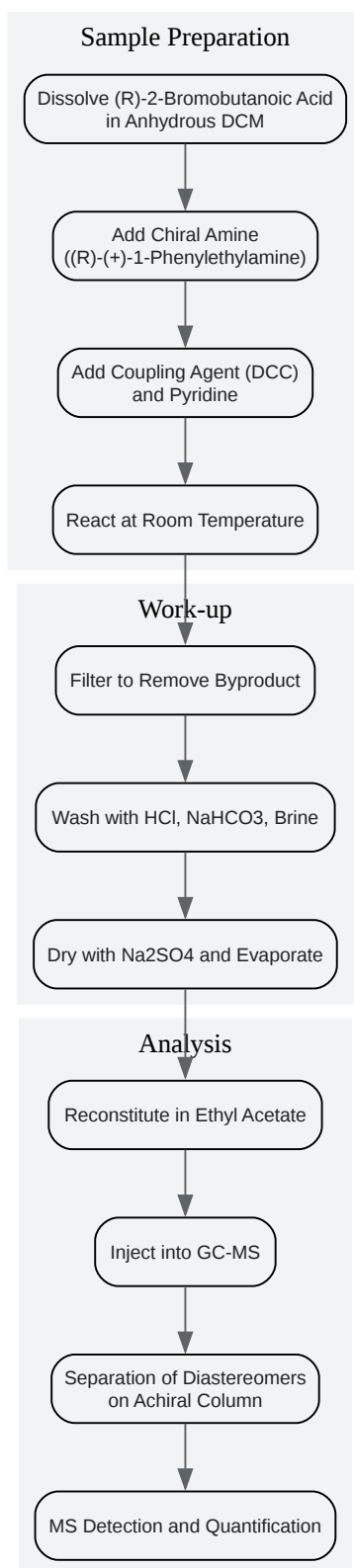
m/z	Relative Intensity (%)	Putative Fragment Assignment
166/168	~1	$[M]^+\bullet$ (Molecular Ion)
121/123	~5	$[M - \text{COOH}]^+$
87	~20	$[M - \text{Br}]^+$
73	~30	$[\text{C}_4\text{H}_9\text{O}]^+$
45	100	$[\text{COOH}]^+$ (Base Peak)
29	~40	$[\text{C}_2\text{H}_5]^+$
27	~35	$[\text{C}_2\text{H}_3]^+$

Note: Data compiled from publicly available spectral databases. The relative intensities are approximate and can vary depending on the instrument and analytical conditions.

Fragmentation Pathway

The fragmentation of 2-bromobutanoic acid under EI conditions is primarily driven by the cleavage of bonds adjacent to the carbonyl group and the bromine atom. The proposed fragmentation pathway is illustrated below.





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